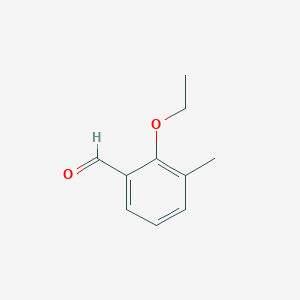

2-ethoxy-3-methylbenzaldehyde

Description

2-ethoxy-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O2. It is characterized by the presence of an ethoxy group (-OCH2CH3) and a methyl group (-CH3) attached to a benzene ring, along with an aldehyde functional group (-CHO). This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and perfumery.

Properties

IUPAC Name |

2-ethoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-8(2)5-4-6-9(10)7-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPRTBWIRGBPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. The starting material, 2-ethoxy-toluene, undergoes formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-ethoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy and methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, and halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: 2-Ethoxy-3-methyl-benzoic acid.

Reduction: 2-Ethoxy-3-methyl-benzyl alcohol.

Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-ethoxy-3-methylbenzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-3-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. In biological systems, the compound may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

2-ethoxy-3-methylbenzaldehyde can be compared with other similar compounds, such as:

2-Methoxy-3-methyl-benzaldehyde: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.

3-Ethoxy-4-methyl-benzaldehyde: Similar structure but with different positions of the ethoxy and methyl groups.

2-Ethoxy-benzaldehyde: Lacks the methyl group, making it less sterically hindered.

Uniqueness: The presence of both ethoxy and methyl groups in this compound provides unique steric and electronic properties, influencing its reactivity and applications in various fields.

Biological Activity

2-Ethoxy-3-methylbenzaldehyde is an organic compound belonging to the class of aromatic aldehydes, characterized by a unique structure that includes an ethoxy group and a methyl group on the benzene ring. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H12O2

- Molecular Weight : 164.20 g/mol

- Structure : The compound features an ethoxy group (-OCH2CH3) and a methyl group (-CH3) attached to a benzaldehyde moiety, which influences its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Key aspects include:

- Nucleophilic Interactions : The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their functions and influencing cellular processes.

- Redox Reactions : The compound may participate in redox reactions, affecting oxidative stress levels in cells and altering signaling pathways.

- Apoptosis Induction : Preliminary studies suggest that derivatives of benzaldehyde can induce apoptosis in cancer cell lines, implicating potential anticancer properties .

Antimicrobial Activity

Research indicates that aromatic aldehydes, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for bacterial infections.

Anticancer Properties

Studies have shown that certain benzaldehyde derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds structurally related to this compound have been tested for their ability to induce apoptosis in human cancer cells, such as breast cancer (MCF-7) and pancreatic cancer lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research involving dermal fibroblasts has shown that it can modulate the expression of pro-inflammatory cytokines like IL-1, suggesting potential applications in treating inflammatory conditions .

Case Studies and Research Findings

- Anticancer Activity : A study focusing on the apoptotic effects of benzaldehyde derivatives found that this compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value indicating effective concentration levels for inducing cell death through apoptosis mechanisms .

- Antimicrobial Testing : In a comparative study of various benzaldehyde derivatives, this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as a natural antimicrobial agent.

- Inflammation Modulation : Research has shown that exposure to this compound can reduce the expression of inflammatory markers in cultured human skin cells when challenged with pro-inflammatory stimuli. This suggests a role in developing treatments for skin-related inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.